molecular formula C12H23NO3 B2849006 Tert-butyl 2-amino-3-(oxan-3-yl)propanoate CAS No. 1996008-33-3

Tert-butyl 2-amino-3-(oxan-3-yl)propanoate

Cat. No.: B2849006
CAS No.: 1996008-33-3
M. Wt: 229.32
InChI Key: JNVXWNCNPWBCLZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-(oxan-3-yl)propanoate: is an organic compound with the molecular formula C12H23NO3 It is a derivative of propanoic acid and features a tert-butyl ester group, an amino group, and an oxan-3-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-(oxan-3-yl)propanoate typically involves the following steps:

    Formation of the oxan-3-yl group: This can be achieved through the cyclization of a suitable precursor, such as a hydroxyalkyl derivative.

    Introduction of the amino group: This step often involves the use of amination reactions, where an appropriate amine is introduced to the intermediate compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the oxan-3-yl group, potentially converting it to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Tert-butyl 2-amino-3-(oxan-3-yl)propanoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound in enzymatic studies and metabolic pathways.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(oxan-3-yl)propanoate depends on its specific application. In general, the compound can interact with biological targets through its amino and ester groups. These interactions may involve hydrogen bonding, electrostatic interactions, and covalent modifications. The oxan-3-yl group can also play a role in the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    Tert-butyl 3-amino-2-(oxan-4-yl)propanoate: Similar structure but with a different position of the oxan group.

    Tert-butyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate: Features a tetrahydro-2H-pyran group instead of an oxan group.

Uniqueness: Tert-butyl 2-amino-3-(oxan-3-yl)propanoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of the oxan-3-yl group provides distinct chemical properties compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 2-amino-3-(oxan-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)10(13)7-9-5-4-6-15-8-9/h9-10H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVXWNCNPWBCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1CCCOC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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